molecular formula C12H24O B12656856 2,4,8-Trimethylnon-7-en-3-ol CAS No. 27243-08-9

2,4,8-Trimethylnon-7-en-3-ol

Katalognummer: B12656856
CAS-Nummer: 27243-08-9
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: QVHCKTZIQCDTFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,8-Trimethylnon-7-en-3-ol is an organic compound with the molecular formula C12H24O. It is a monohydric alcohol characterized by the presence of three methyl groups and a double bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethylnon-7-en-3-ol typically involves the use of starting materials such as nonene and methylating agents. One common method includes the alkylation of nonene with methyl groups under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the addition of methyl groups at specific positions on the nonene molecule .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from reaction mixtures. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,8-Trimethylnon-7-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4,8-Trimethylnon-7-en-3-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,8-Trimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,8-Trimethylnon-7-en-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of methyl groups and a double bond makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

27243-08-9

Molekularformel

C12H24O

Molekulargewicht

184.32 g/mol

IUPAC-Name

2,4,8-trimethylnon-7-en-3-ol

InChI

InChI=1S/C12H24O/c1-9(2)7-6-8-11(5)12(13)10(3)4/h7,10-13H,6,8H2,1-5H3

InChI-Schlüssel

QVHCKTZIQCDTFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(C)CCC=C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.